molecular formula C61H87N17O14 B1587165 Angiotensin I, val(5)- CAS No. 484-43-5

Angiotensin I, val(5)-

Cat. No. B1587165
CAS RN: 484-43-5
M. Wt: 1282.4 g/mol
InChI Key: XUNYEIPUKIFIHI-OYFMMMBFSA-N
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Description

Angiotensin I, val(5)- is a peptide hormone component of the renin-angiotensin system involved in the regulation of blood vessel constriction and aldosterone release . It is a decapeptide derived from angiotensinogen . It is also considered a putative neurotransmitter .


Synthesis Analysis

Angiotensin I, val(5)- is synthesized from angiotensinogen . The synthesis of nonmammalian angiotensins and their comparative pressor properties have been studied . Angiotensin I-converting enzyme (ACE) inhibitors from food origins could be a good alternative to synthetic drugs . The molecular mechanisms of chloride activation have been investigated thoroughly through mutagenesis studies .


Molecular Structure Analysis

The molecular structure of Angiotensin I, val(5)- is complex. It involves two homologous domains (N- and C-), which display clear differences in substrate specificities and chloride activation . The secondary structures of the three inhibitor-protein complexes do not change significantly .


Chemical Reactions Analysis

Angiotensin I, val(5)- is involved in regulating blood pressure via the kallikrein-kininand renin-angiotensin-aldosterone complex . It is a key drug target for the treatment of cardiovascular system diseases . The molecular mechanisms of chloride activation have been investigated thoroughly through mutagenesis studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of Angiotensin I, val(5)- are complex. It is a zinc protease that cleaves angiotensin-I (AngI), bradykinin, and a broad range of other signaling peptides . The enzyme activity is provided by two homologous domains (N- and C-), which display clear differences in substrate specificities and chloride activation .

Scientific Research Applications

1. Biological Activity and Influence on Blood Pressure

Angiotensin I, specifically the variant with valine at the 5th position (val(5)), plays a significant role in blood pressure regulation. Studies have shown that peptides derived from angiotensin, such as angiotensin II and its fragments, can influence blood pressure in various ways. For instance, angiotensin type 2 receptor-mediated hypotension has been observed in rats with angiotensin type 1 receptor blockade, suggesting a counter-regulatory role of different angiotensin receptors in blood pressure control (Carey et al., 2001).

2. Role in Cardiovascular and Renal Systems

The role of angiotensin I, val(5) extends to the cardiovascular and renal systems. It has been identified as a key mediator in various processes, including renal fluid reabsorption and the regulation of myocardial inflammation. For instance, research has shown that angiotensin II participates in coronary microvessel inflammation and affects cardiac angiotensin system components, highlighting its significance in cardiovascular health (Serneri et al., 2004).

3. Therapeutic Applications

Angiotensin I, val(5) is also studied for its therapeutic potential, particularly in hypertension and heart failure. Valsartan, an angiotensin receptor blocker, has been investigated for its efficacy in treating conditions like pulmonary hypertension and heart failure, showing promising results in improving cardiac function and reducing hypertension (Clements et al., 2019).

4. Inhibitory Effects on Angiotensin Converting Enzyme (ACE)

Research has identified certain peptides, including Val-Tyr, derived from angiotensin I, val(5), as inhibitors of Angiotensin I-Converting Enzyme (ACE). These peptides have been isolated from various sources like rice protein and have shown inhibitory effects on ACE, suggesting their potential in treating hypertension and related cardiovascular diseases (Chen et al., 2013).

Future Directions

The inhibition of human angiotensin I converting enzyme (ACE) has been regarded as a promising approach for the treatment of hypertension . Despite research attempts over many years, our understanding of the mechanisms of activation and inhibition of ACE is still far from complete . Future research will focus on the pleiotropic effects of Angiotensin I, val(5)-, independent of blood pressure lowering, and their contribution to cardiovascular outcomes .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H87N17O14/c1-32(2)22-40(62)51(82)71-43(25-37-28-65-30-68-37)53(84)74-45(24-35-12-8-7-9-13-35)59(90)78-21-11-15-47(78)56(87)72-44(26-38-29-66-31-69-38)55(86)77-50(34(5)6)58(89)73-42(23-36-16-18-39(79)19-17-36)54(85)76-49(33(3)4)57(88)70-41(14-10-20-67-61(63)64)52(83)75-46(60(91)92)27-48(80)81/h7-9,12-13,16-19,28-34,40-47,49-50,79H,10-11,14-15,20-27,62H2,1-6H3,(H,65,68)(H,66,69)(H,70,88)(H,71,82)(H,72,87)(H,73,89)(H,74,84)(H,75,83)(H,76,85)(H,77,86)(H,80,81)(H,91,92)(H4,63,64,67)/t40-,41-,42-,43-,44-,45-,46-,47-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNYEIPUKIFIHI-OYFMMMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H87N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensin I, val(5)-

CAS RN

484-43-5
Record name Angiotensin I, val(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
8
Citations
D Regoli, R Gauthier - Canadian Journal of Physiology and …, 1971 - cdnsciencepub.com
Angiotensin II, angiotensin I, adrenaline, or noradrenaline was infused in rabbit kidneys isolated and perfused with oxygenated Krebs solution. Adrenaline increased the perfusion …
Number of citations: 45 cdnsciencepub.com
M Siemerink, NH Schebb, A Liesener… - … Journal Devoted to …, 2010 - Wiley Online Library
A new robust high‐performance liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI‐MS)‐based screening method for angiotensin‐converting enzyme (ACE)‐…
HF Loyke - Proceedings of the Society for Experimental …, 1973 - journals.sagepub.com
Elevated systolic blood pressure was reduced to normal after treatment with CCl 4 . Histological study of liver tissue primarily showed fatty metamorphosis in all the treated animals but …
Number of citations: 3 journals.sagepub.com
J Preisler, P Hu, T Rejtar, E Moskovets… - Analytical …, 2002 - ACS Publications
We previously introduced a vacuum deposition interface for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF MS) on a moving surface (eg, quartz …
Number of citations: 125 pubs.acs.org
AJ O'Donoghue, CS Mahon, DH Goetz… - Journal of Biological …, 2008 - ASBMB
The thermophilic filamentous fungus Talaromyces emersonii secretes a variety of hydrolytic enzymes that are of interest for processing of biomass into fuel. Many carbohydrases have …
Number of citations: 31 www.jbc.org
N Isakov, RL Wange, JD Watts, R Aebersold… - Journal of Biological …, 1996 - ASBMB
The ZAP-70 protein tyrosine kinase is essential for T cell antigen receptor (TCR)-mediated signaling. The absence of ZAP-70 results in impaired differentiation of T cells and a lack of …
Number of citations: 60 www.jbc.org
W Sun, JC May, KJ Gillig, DH Russell - International Journal of Mass …, 2009 - Elsevier
A novel ion mobility (IM)-surface-induced dissociation (SID)-mass spectrometer consisting of two independent time-of-flight (TOF) mass analyzers is described. The dual TOF instrument …
Number of citations: 14 www.sciencedirect.com
JR Blair-West, JP Coghlan, DA Denton… - The Journal of …, 1962 - Am Soc Clin Investig
adrenocorticotrophin (ACTH) whichstimulated ectomy (4-7). Farrell (8) has prepared an ex- and there is hypergranularity of the j Page 1 Journal of Clinical Investigation Vol. 41, No. 8, …
Number of citations: 248 www.jci.org

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